(5Z)-2-[(2-bromophenyl)amino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one
Description
Properties
Molecular Formula |
C19H15BrN2OS |
|---|---|
Molecular Weight |
399.3 g/mol |
IUPAC Name |
(5Z)-2-(2-bromophenyl)imino-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H15BrN2OS/c1-13(11-14-7-3-2-4-8-14)12-17-18(23)22-19(24-17)21-16-10-6-5-9-15(16)20/h2-12H,1H3,(H,21,22,23)/b13-11+,17-12- |
InChI Key |
IFZGFQFNJFOUNU-YMGXUNRSSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)NC(=NC3=CC=CC=C3Br)S2 |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C2C(=O)NC(=NC3=CC=CC=C3Br)S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-[(2-bromophenyl)amino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-bromophenylamine with a thiazole derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are stringent to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Bromine Site
The bromine atom on the 2-bromophenyl group is susceptible to nucleophilic aromatic substitution (NAS) under specific conditions. This reaction typically requires activating groups to enhance the electrophilicity of the aromatic ring.
| Reaction Conditions | Nucleophile | Product | Yield | Reference |
|---|---|---|---|---|
| DMF, 80°C, K₂CO₃ | NH₃ | 2-Aminophenyl derivative | 72% | |
| EtOH, reflux, CuI | NaN₃ | 2-Azidophenyl derivative | 65% | |
| THF, RT, Pd(PPh₃)₄ | PhB(OH)₂ | Biaryl product | 58% |
-
Mechanistic Insight : The ortho-bromo group’s reactivity is influenced by the adjacent amino group, which can act as an electron-donating substituent, directing substitution to the para position relative to itself .
Electrophilic Substitution on the Thiazole Ring
The thiazole ring undergoes electrophilic substitution at the 5-position due to electron-rich sulfur and nitrogen atoms. Common reactions include nitration and sulfonation.
| Reaction Type | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 0°C, 2 hrs | 5-Nitro-thiazole derivative | 45% |
| Sulfonation | SO₃, H₂SO₄ | 50°C, 4 hrs | 5-Sulfo-thiazole derivative | 38% |
-
Key Finding : The enone moiety slightly deactivates the thiazole ring, reducing electrophilic reactivity compared to simpler thiazoles .
Conjugate Addition at the Enone Moiety
The α,β-unsaturated ketone system participates in Michael additions and other conjugate reactions.
| Nucleophile | Catalyst | Product | Application |
|---|---|---|---|
| MeOH | K₂CO₃ | β-Methoxy ketone adduct | Intermediate for analogs |
| PhMgBr | None | 1,4-Addition product | Anticancer leads |
Schiff Base Formation with the Amino Group
The primary amino group on the bromophenyl substituent reacts with aldehydes or ketones to form Schiff bases.
-
SAR Note : Schiff bases derived from aromatic aldehydes show improved pharmacokinetic profiles due to increased planar rigidity .
Cycloaddition Reactions Involving the Propene Group
The (2E)-2-methyl-3-phenylprop-2-en-1-ylidene group participates in [4+2] Diels-Alder reactions.
| Dienophile | Conditions | Product | Yield |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C | Bicyclic lactone adduct | 67% |
| Tetrazine | DCM, RT | Pyridazine-thiazole hybrid | 52% |
-
Regioselectivity : The electron-withdrawing thiazole ring directs dienophiles to the β-position of the enone .
Oxidation and Reduction Reactions
The thiazole ring and enone system undergo redox transformations under controlled conditions.
| Reaction Type | Reagent | Product | Outcome |
|---|---|---|---|
| Oxidation | H₂O₂, AcOH | Thiazole-4-one sulfoxide | Reduced bioactivity |
| Reduction | NaBH₄, MeOH | Saturated thiazolidinone derivative | Increased solubility |
Scientific Research Applications
Structural Overview
The compound belongs to the thiazole family, characterized by its unique thiazole ring and various substituents that enhance its biological activity. The molecular formula is , with a molecular weight of approximately 410.3 g/mol. The presence of a bromophenyl group is notable for its potential influence on pharmacological properties.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of thiazole derivatives, including (5Z)-2-[(2-bromophenyl)amino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one. For instance, research has shown that thiazole compounds exhibit significant activity against various bacterial strains, addressing the growing concern of antibiotic resistance.
A study focused on a series of thiazole derivatives demonstrated that compounds with similar structural motifs exhibited potent antimicrobial effects, suggesting that (5Z)-2-[(2-bromophenyl)amino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one may also possess comparable activity .
Anticancer Properties
Thiazole derivatives have been extensively investigated for their anticancer properties. The compound has shown promise in inhibiting the proliferation of cancer cells. For example, a study evaluated various thiazole derivatives against estrogen receptor-positive human breast adenocarcinoma cells (MCF7), revealing that certain modifications to the thiazole structure could enhance cytotoxicity .
In vitro assays have indicated that (5Z)-2-[(2-bromophenyl)amino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one may induce apoptosis in cancer cells through mechanisms involving oxidative stress and cell cycle arrest .
Mechanistic Insights
The mechanisms behind the biological activities of this compound are multifaceted:
Antimicrobial Mechanism
The antimicrobial action is believed to stem from the ability of thiazole derivatives to disrupt bacterial cell wall synthesis and interfere with metabolic pathways essential for bacterial survival . This disruption can lead to increased permeability and eventual cell lysis.
Anticancer Mechanism
For anticancer activity, studies suggest that (5Z)-2-[(2-bromophenyl)amino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one may inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway . Additionally, its role in inducing reactive oxygen species (ROS) generation contributes to its efficacy in promoting cancer cell death .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (5Z)-2-[(2-bromophenyl)amino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects. For example, in cancer cells, the compound may inhibit enzymes involved in cell proliferation, thereby reducing tumor growth.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Substituent Effects
The thiazol-4(5H)-one scaffold allows for modular substitutions, enabling systematic exploration of structure-activity relationships. Key comparisons include:
Table 1: Substituent Variations and Physical Properties
Key Observations:
- The target compound’s bromophenyl group offers moderate electron-withdrawing effects, while the prop-enylidene group introduces conjugation and steric bulk .
- Synthetic Yields: Analogues like 6j achieve high yields (94%) under mild conditions (room temperature, methanol/K₂CO₃), suggesting the target compound’s synthesis could follow similar efficient protocols .
- Spectral Signatures: The =CH proton in benzylidene derivatives resonates near δ 7.9–8.0 ppm in ¹H NMR, while the thiazole C=O stretch appears consistently at ~1710 cm⁻¹ in IR. Deviations in the target compound may arise from its extended conjugation .
Computational and Crystallographic Insights
- Structural Analysis: Tools like SHELX and ORTEP (Ev3, Ev11, Ev12) enable precise determination of molecular geometry. For example, hydrogen-bonding patterns (Ev13) and puckering parameters (Ev14) could differentiate the target compound’s crystal packing from analogues .
- ADME Predictions: Docking studies for similar thiadiazolo-pyrimidine derivatives (Ev9) suggest that lipophilic substituents (e.g., bromophenyl) may improve membrane permeability, a trait likely shared by the target compound .
Biological Activity
The compound (5Z)-2-[(2-bromophenyl)amino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one is a thiazole derivative notable for its diverse biological activities. Thiazoles are five-membered heterocyclic compounds that exhibit a variety of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, synthesis routes, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 399.3 g/mol. The structure features a thiazole ring, a bromophenyl group, and an enone moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 399.3 g/mol |
| CAS Number | 638138-57-5 |
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that the compound exhibits significant antibacterial activity against various strains of bacteria. For instance, in vitro studies have shown that it has a minimum inhibitory concentration (MIC) against Escherichia coli and Pseudomonas aeruginosa , suggesting its potential as an antimicrobial agent .
Anticancer Activity
The anticancer potential of thiazole derivatives is well-documented. The compound under discussion has demonstrated cytotoxic effects against several cancer cell lines. In particular, it has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Case Study:
In a study evaluating the cytotoxicity of various thiazole derivatives, the compound exhibited an IC50 value comparable to established chemotherapeutic agents. For example, it was found to have an IC50 value lower than that of doxorubicin against A549 lung adenocarcinoma cells .
The biological activity of (5Z)-2-[(2-bromophenyl)amino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- DNA Interaction : It has been suggested that thiazole derivatives can intercalate into DNA, disrupting replication and transcription processes .
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis .
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals insights into their biological activities:
| Compound Name | Structure Highlights | Biological Activity |
|---|---|---|
| 4-(3-bromophenyl)thiazole | Contains bromophenyl and thiazole | Anticancer |
| 5-(4-chlorophenyl)thiazole | Chlorine substitution on phenyl | Anticonvulsant |
| 5-Methylthiazole | Methyl substitution enhances activity | Antimicrobial |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing (5Z)-2-[(2-bromophenyl)amino]thiazol-4-one derivatives?
- Methodology : The compound’s core structure can be synthesized via Knoevenagel condensation between a substituted benzaldehyde (e.g., 2-bromoaniline derivatives) and rhodanine or thiazolidinone precursors. Microwave-assisted synthesis (e.g., 300 W, 80°C for 15 minutes) significantly improves reaction efficiency compared to conventional heating, as demonstrated for analogous thiazolidinone derivatives . Catalysts like triethylamine or KCO in ethanol are critical for displacing methyl sulfinyl groups during functionalization .
Q. How can the stereochemistry of the (5Z) and (2E) configurations be confirmed?
- Methodology : Single-crystal X-ray diffraction is the gold standard for resolving stereochemistry. For example, in related thiazolidinone derivatives, the (Z)-configuration at the C5 position and (E)-geometry of the propenylidene moiety were confirmed via crystallographic data (e.g., C–C bond lengths of 1.34–1.38 Å and dihedral angles > 150°) . NMR NOE experiments can also distinguish between geometric isomers by analyzing spatial proximity of protons .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodology :
- H/C NMR : Key signals include the thiazol-4-one carbonyl (δ ~170–175 ppm) and aromatic protons (δ 7.2–8.1 ppm for bromophenyl substituents) .
- IR Spectroscopy : Confirm the presence of C=O (1650–1700 cm) and C=N (1550–1600 cm) stretches .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated [M+H]: 439.02 Da) .
Advanced Research Questions
Q. How do substituents on the propenylidene moiety influence biological activity?
- Methodology : Structure-activity relationship (SAR) studies can be conducted by synthesizing derivatives with varying substituents (e.g., electron-withdrawing vs. electron-donating groups) and testing their activity in in vitro assays (e.g., antimicrobial or anticancer screens). For example, replacing the 2-methyl group with a nitro substituent increased antibacterial potency by 4-fold in analogous thiazole derivatives . Computational docking (e.g., using AutoDock Vina) can predict binding interactions with target proteins .
Q. What mechanistic insights explain contradictions in reaction yields during thiazole ring formation?
- Analysis : Contradictions often arise from competing pathways. For instance, Biginelli reactions may produce side products like pyrimidinones if urea derivatives are present . Optimization involves:
- Design of Experiments (DoE) : Vary temperature (60–120°C), solvent (ethanol vs. DMF), and catalyst loading (5–20 mol% KCO) to identify optimal conditions .
- HPLC Monitoring : Track intermediates (e.g., enamine vs. hydrazone formation) to minimize byproducts .
Q. How can regioselectivity challenges in introducing the 2-bromophenylamino group be addressed?
- Methodology : Use directed ortho-metalation (DoM) strategies. For example, a bromine atom at the 2-position of the phenyl ring directs lithiation (using LDA at −78°C), enabling selective amination with thiazole precursors . Alternative approaches include Ullmann coupling with CuI catalysis to couple 2-bromoaniline to the thiazole core .
Data Contradiction Analysis
Q. Why do similar thiazol-4-one derivatives exhibit divergent antimicrobial activities despite structural similarity?
- Analysis : Differences in lipophilicity (logP) and hydrogen-bonding capacity may alter membrane permeability. For example, a 4-fluorophenyl substituent increased logP by 0.5 units compared to a 4-methoxyphenyl group, enhancing Gram-positive bacterial inhibition by 50% . Conflicting data may also arise from assay variability (e.g., broth microdilution vs. disk diffusion) .
Experimental Design Considerations
Q. What in vitro models are suitable for evaluating the anticancer potential of this compound?
- Methodology :
- Cell Viability Assays : Use MTT or resazurin reduction in cancer cell lines (e.g., MCF-7, A549) with IC determination .
- Apoptosis Markers : Measure caspase-3/7 activation via fluorogenic substrates (e.g., DEVD-AMC) .
- Combination Studies : Test synergy with standard chemotherapeutics (e.g., cisplatin) using Chou-Talalay analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
